molecular formula C6H3ClFNO3S B14851065 6-Fluoro-4-formylpyridine-2-sulfonyl chloride

6-Fluoro-4-formylpyridine-2-sulfonyl chloride

Cat. No.: B14851065
M. Wt: 223.61 g/mol
InChI Key: YVNLSMJHMFRHNL-UHFFFAOYSA-N
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Description

6-Fluoro-4-formylpyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C6H3ClFNO3S This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-formylpyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a fluorinated pyridine precursor. One common method is the reaction of 6-fluoropyridine-2-sulfonyl chloride with formylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-4-formylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-formylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate derivatives. The fluorine atom on the pyridine ring also influences the compound’s reactivity by stabilizing intermediates and transition states through electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoropyridine-2-sulfonyl chloride: Lacks the formyl group but shares similar reactivity due to the presence of the sulfonyl chloride and fluorine substituents.

    4-Formylpyridine-2-sulfonyl chloride: Contains the formyl and sulfonyl chloride groups but lacks the fluorine atom.

    6-Chloro-4-formylpyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

6-Fluoro-4-formylpyridine-2-sulfonyl chloride is unique due to the combination of the fluorine atom, formyl group, and sulfonyl chloride group on the pyridine ringThe presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C6H3ClFNO3S

Molecular Weight

223.61 g/mol

IUPAC Name

6-fluoro-4-formylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3ClFNO3S/c7-13(11,12)6-2-4(3-10)1-5(8)9-6/h1-3H

InChI Key

YVNLSMJHMFRHNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)S(=O)(=O)Cl)C=O

Origin of Product

United States

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